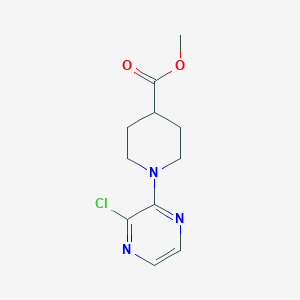![molecular formula C14H30Cl2N2 B1424170 N-Methyl-N-[2-(4-piperidinyl)ethyl]-cyclohexanamine dihydrochloride CAS No. 1219964-08-5](/img/structure/B1424170.png)
N-Methyl-N-[2-(4-piperidinyl)ethyl]-cyclohexanamine dihydrochloride
Übersicht
Beschreibung
“N-Methyl-N-[2-(4-piperidinyl)ethyl]-cyclohexanamine dihydrochloride” is a chemical compound . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The synthesis of such compounds has been widespread and is an important task of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is crucial .Molecular Structure Analysis
The molecular structure of “N-Methyl-N-[2-(4-piperidinyl)ethyl]-cyclohexanamine dihydrochloride” is complex . It is a heterocyclic tertiary aliphatic amine containing two different phenyl rings and an aromatic amide function .Chemical Reactions Analysis
The metabolism of new fentanyl analogs can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .Wissenschaftliche Forschungsanwendungen
Analytical Characterization and Biological Matrix Analysis : A study conducted by De Paoli et al. (2013) focuses on the characterization of psychoactive arylcyclohexylamines, including N-Methyl-N-[2-(4-piperidinyl)ethyl]-cyclohexanamine dihydrochloride, through various analytical techniques like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. This research also developed a method for analyzing these compounds in biological matrices such as blood, urine, and vitreous humor using liquid chromatography and UV detection (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Pharmacological Profiling of Analogs : Research by Hiebert and Silverman (1988) explores the pharmacological profile of various analogs of N-Methyl-N-[2-(4-piperidinyl)ethyl]-cyclohexanamine dihydrochloride. These compounds were synthesized and tested as inhibitors and inactivators of monoamine oxidase (MAO), contributing to understanding their interactions with biological systems and their potential therapeutic applications (Hiebert & Silverman, 1988).
Investigating 5-HT Receptors : Craven, Grahame-Smith, and Newberry (1994) studied the effects of WAY-100635 and GR127935, compounds related to N-Methyl-N-[2-(4-piperidinyl)ethyl]-cyclohexanamine dihydrochloride, on 5-hydroxytryptamine (5-HT, serotonin) containing neurons. Their research provides insights into the roles of different serotonin receptors and how related compounds can influence serotonin-mediated neurotransmission (Craven, Grahame-Smith, & Newberry, 1994).
Synthesis and Evaluation of Sigma Receptor Ligands : A study by de Costa et al. (1992) details the synthesis and biological evaluation of a novel class of sigma ligands, including N-Methyl-N-[2-(4-piperidinyl)ethyl]-cyclohexanamine dihydrochloride. These compounds showed high efficacy for the sigma receptor, highlighting their potential for developing novel therapeutic agents (de Costa, Radesca, Di Paolo, & Bowen, 1992).
NMDA Receptor Affinity and Selectivity : Roth et al. (2013) investigated the affinity and selectivity of N-Methyl-N-[2-(4-piperidinyl)ethyl]-cyclohexanamine dihydrochloride and its analogs for the glutamate NMDA receptor. Their research provides critical insights into the potential psychotomimetic effects of these compounds in human users (Roth, Gibbons, Arunotayanun, Huang, Setola, Treble, & Iversen, 2013).
Eigenschaften
IUPAC Name |
N-methyl-N-(2-piperidin-4-ylethyl)cyclohexanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2.2ClH/c1-16(14-5-3-2-4-6-14)12-9-13-7-10-15-11-8-13;;/h13-15H,2-12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQXIPIZFIQLMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1CCNCC1)C2CCCCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[2-(4-piperidinyl)ethyl]-cyclohexanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



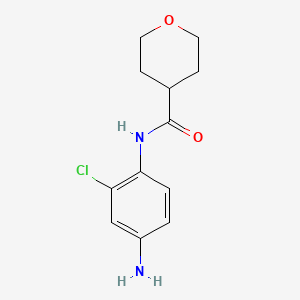
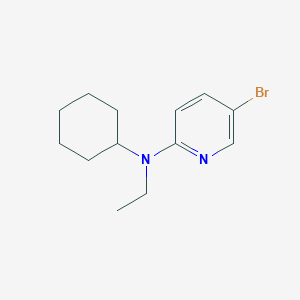
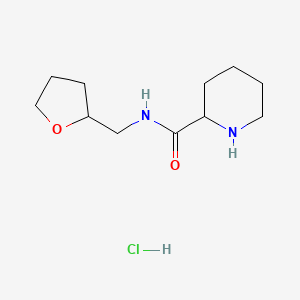
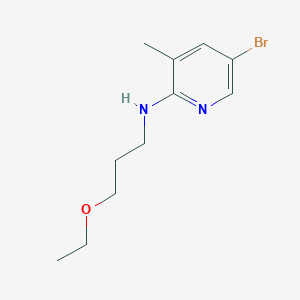
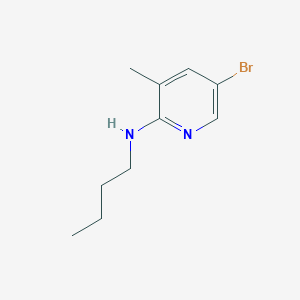

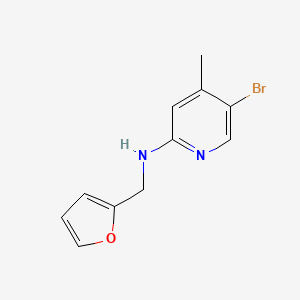
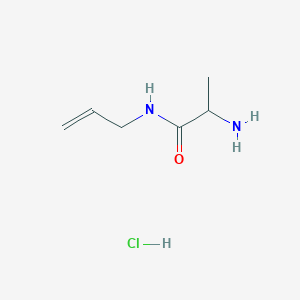
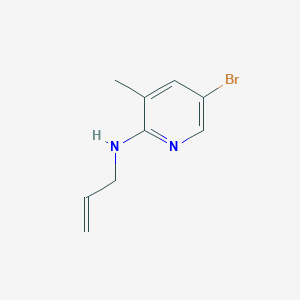
![2-[2-(4-Methoxy-phenylamino)-ethyl]-isoindole-1,3-dione](/img/structure/B1424101.png)
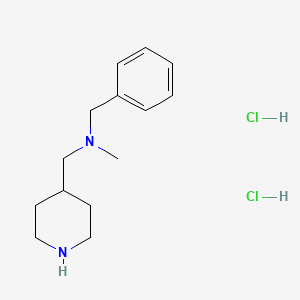
![N-[3-(Dimethylamino)propyl]-2-pyrrolidinecarboxamide dihydrochloride](/img/structure/B1424107.png)

